molecular formula C16H20N2O2 B2488256 N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide CAS No. 940808-29-7

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2488256
CAS No.: 940808-29-7
M. Wt: 272.348
InChI Key: VOFMCEXMWOSENQ-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with N-butylcyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde or 4-hydroxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of N-butyl-2-amino-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone
  • N-butyl-2-cyanoacetamide
  • 4-hydroxy-3,5-dimethylbenzaldehyde

Uniqueness

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-5-6-18-16(20)14(10-17)9-13-7-11(2)15(19)12(3)8-13/h7-9,19H,4-6H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFMCEXMWOSENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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